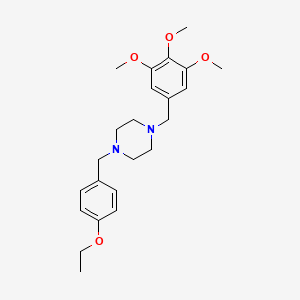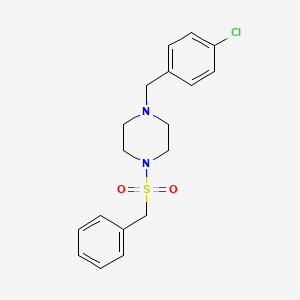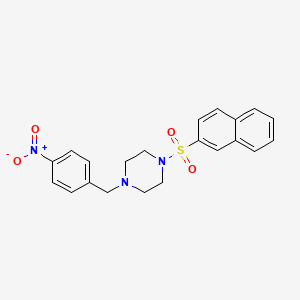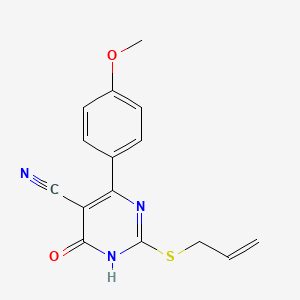
1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by the presence of two benzyl groups attached to a piperazine ring, with ethoxy and trimethoxy substituents on the benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzyl chloride and 3,4,5-trimethoxybenzyl chloride.
Nucleophilic Substitution: These benzyl chlorides are then reacted with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.
Purification and Quality Control: Advanced purification techniques and quality control measures are employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 1-(4-Ethoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine
- 1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxyphenyl)piperazine
Uniqueness
1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to its specific substitution pattern on the benzyl groups, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of ethoxy and trimethoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C23H32N2O4 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-[(4-ethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C23H32N2O4/c1-5-29-20-8-6-18(7-9-20)16-24-10-12-25(13-11-24)17-19-14-21(26-2)23(28-4)22(15-19)27-3/h6-9,14-15H,5,10-13,16-17H2,1-4H3 |
Clé InChI |
KWZWMUYZCAERRB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10882936.png)
![7-(4-bromobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882940.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882944.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-methylpiperidine-1-carbothioamide](/img/structure/B10882950.png)
![2-[1-(4-Fluorobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10882957.png)


![(2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10882967.png)

![6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10882992.png)
![(4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883001.png)
![(E)-16-(3-bromobenzylidene)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883006.png)
![(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10883021.png)

